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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanol

Cat. No.: B173702

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with
enhanced three-dimensionality and improved pharmacological properties is paramount.
Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the
need for greater specificity, improved metabolic stability, and access to unique intellectual
property has driven a paradigm shift towards more complex, sp3-rich molecular architectures.[1]
[2] Among these, strained carbocyclic systems, particularly the cyclobutane ring, have emerged

as privileged motifs.[2]

The cyclobutane core offers a unique combination of properties: its puckered, three-
dimensional structure provides a rigid scaffold for orienting pharmacophoric groups, while its
inherent ring strain (~110 kJ/mol) influences reactivity and conformational preferences in ways
that can be exploited for therapeutic benefit.[2][3] 3-(Aminomethyl)cyclobutanol is a
quintessential example of such a building block. Possessing two key functional handles—a
primary amine and a hydroxyl group—on a conformationally restricted cyclobutane core, it
serves as a versatile synthon for introducing this valuable motif into drug candidates. This
guide provides a comprehensive technical overview of 3-(Aminomethyl)cyclobutanol,
covering its fundamental properties, stereoisomerism, synthesis, and critical applications for
researchers and drug development professionals.

PART 1: Core Chemical and Physical Identity

3-(Aminomethyl)cyclobutanol is a bifunctional molecule whose identity is critically defined by
the relative orientation of its substituents, leading to distinct cis and trans isomers. These
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isomers possess unique physical properties and present different vectors for molecular
elaboration, making stereochemical integrity a crucial consideration in its application.

The compound is most commonly handled in its free base form or as a hydrochloride salt, the
latter of which offers enhanced stability and aqueous solubility, making it more amenable to
laboratory use.[3]

Table 1: Key Chemical Identifiers

Property Value / Identifier Source(s)
Molecular Formula CsH11NO [4][5][6]
Molecular Weight 101.15 g/mol [4107]

CAS Number (Mixture) 167081-42-7 [41[6]

CAS Number (trans) 1234616-04-6 [518]

CAS Number (cis) 917827-91-9 [9][10]
CAS Number (HCI salt, cis) 1400744-20-8 [11]

| CAS Number (HCI salt, unspecified)| 1404365-04-3; 1427386-91-1 |[3][12] |

Stereochemistry and Conformational Considerations

The defining structural feature of 3-(Aminomethyl)cyclobutanol is the 1,3-substitution pattern
on the cyclobutane ring. This gives rise to two diastereomers: cis and trans. The puckered
nature of the cyclobutane ring means these isomers adopt distinct three-dimensional shapes,
which is a critical factor in molecular recognition by biological targets.

Figure 1: Puckered conformations of cis and trans isomers.

PART 2: Synthesis Methodologies - A Focus on
Stereocontrol

The synthesis of specific stereocisomers of 3-(Aminomethyl)cyclobutanol is a non-trivial
challenge that requires careful strategic planning. The literature and patent filings highlight
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several approaches, with a common theme being the management of the key stereocenter. A
particularly insightful method for obtaining the trans isomer involves a stereochemical inversion
of a more readily accessible cis precursor.[3][13]

Protocol: Synthesis of trans-3-
(Aminomethyl)cyclobutanol via Mitsunobu Inversion

This pathway exemplifies a robust strategy for inverting a key stereocenter, a common
challenge in medicinal chemistry. The causality behind this choice is clear: direct synthesis of
the trans isomer can be complex, whereas the cis precursor may be more accessible. The
Mitsunobu reaction provides a reliable method for inverting the alcohol stereocenter, thus
providing access to the desired trans product.

Step 1: Stereoinversion of cis-3-(Dibenzylamino)cyclobutanol
e Reaction: Mitsunobu reaction to invert the alcohol configuration.

» Rationale: The Mitsunobu reaction is a powerful and reliable method for achieving
stereochemical inversion of secondary alcohols. It proceeds via an SN2 mechanism where
the incoming nucleophile (in this case, a carboxylate) attacks the carbon opposite to the
leaving group, resulting in a clean inversion of stereochemistry. The use of bulky dibenzyl
protecting groups on the amine prevents its interference in the reaction.

e Detailed Protocol:

o To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine
(PPhs), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.0-1.3 equivalents) in an
anhydrous solvent like THF, add a condensing agent such as diethyl azodicarboxylate
(DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 equivalents) dropwise under an
inert atmosphere (N2).[3][13]

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC or LC-MS).

o Work-up involves removing the solvent, redissolving in a solvent like ethyl acetate, and
filtering to remove phosphine oxide byproducts. The filtrate, containing the trans-ester, is
carried forward.[13]
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Step 2: Hydrolysis of the Ester
» Reaction: Saponification of the newly formed ester.

o Rationale: A straightforward alkaline hydrolysis is used to cleave the ester bond, liberating
the inverted hydroxyl group to yield trans-3-(dibenzylamino)cyclobutanol.

o Detailed Protocol:

o The crude ester from the previous step is dissolved in a solvent mixture (e.g., THF/water)
and treated with a strong base like potassium hydroxide (KOH) or sodium hydroxide
(NaOH).[13]

o The mixture is heated to reflux for several hours until the hydrolysis is complete.

o After cooling, the organic solvent is removed under reduced pressure, and the aqueous
residue is extracted with an organic solvent (e.g., dichloromethane) to isolate the product.
The combined organic layers are dried and concentrated to yield the crude trans alcohol.
[13]

Step 3: Deprotection via Catalytic Hydrogenation
o Reaction: Removal of the N-benzyl protecting groups.

o Rationale: Catalytic hydrogenation is the method of choice for removing benzyl groups. The
reaction is clean, high-yielding, and the byproducts (toluene) are easily removed. Palladium
on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[3][13]

o Detailed Protocol:

o The trans-3-(dibenzylamino)cyclobutanol is dissolved in an alcohol solvent (e.g.,
isopropanol or methanol) in a hydrogenation reactor.[13]

o A catalytic amount of 10% Pd/C is added.[13]

o The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 0.5-
1.5 MPa).[13]
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o The reaction is stirred at a slightly elevated temperature (30-45 °C) for 24 hours or until
hydrogen uptake ceases.[13]

o The catalyst is removed by filtration through Celite, and the filtrate is concentrated under
reduced pressure. The resulting crude product can be purified by distillation or
crystallization to afford pure trans-3-(aminomethyl)cyclobutanol with yields often
exceeding 85%.[13]

Synthesis Workflow: cis- to trans-3-(Aminomethyl)cyclobutanol
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Figure 2: Synthetic workflow for the stereoinversion synthesis.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry

The utility of 3-(Aminomethyl)cyclobutanol stems from its ability to impart desirable
physicochemical and pharmacological properties onto a parent molecule. Its rigid, three-
dimensional nature serves as an excellent isostere for more flexible or planar groups, often
leading to improved metabolic stability and receptor-binding affinity.[2]

Enzyme Inhibition and Pharmacological Activity

The hydrochloride salt of 3-(aminomethyl)cyclobutanol has been reported to exhibit inhibitory
activity against several therapeutically relevant enzymes, highlighting its potential as a
pharmacophore or a starting point for inhibitor design.[3]

Table 2: Reported Enzyme Inhibitory Activities

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://patents.google.com/patent/CN112608243A/en
https://www.benchchem.com/product/b173702?utm_src=pdf-body
https://patents.google.com/patent/CN112608243A/en
https://www.benchchem.com/product/b173702?utm_src=pdf-body-img
https://www.benchchem.com/product/b173702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://www.benchchem.com/product/b173702?utm_src=pdf-body
https://www.vulcanchem.com/product/vc4876629
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Therapeutic
Target Enzyme ICso0 Value Source
Relevance

Diabetic
Aldose Reductase 2.5 M o [3]
complications

Dipeptidyl Peptidase-

1.8 uM Type 2 diabetes 3
IV (DPP-1V) H yp =]

| Carbonic Anhydrase Il | 5.0 uM | Glaucoma, epilepsy |[3] |

Role as a Structural Scaffold and Bioisostere

The primary value of 3-(Aminomethyl)cyclobutanol lies in its role as a versatile building
block. The amine and alcohol functionalities provide orthogonal handles for chemical
modification, allowing for its seamless integration into larger molecules.

o Peptide Mimetics: The constrained cyclobutane ring can be incorporated into peptide
backbones to restrict conformational flexibility, which can enhance metabolic stability against
proteases and lock the molecule into a bioactive conformation.[3]

» Kinase Inhibitors: The scaffold can be functionalized to present vectors that target the ATP-
binding pockets of kinases, a major class of drug targets in oncology.[3]

o GABA Analogs: The 1,3-relationship between the amine and the carbinol carbon makes it a
suitable precursor for y-aminobutyric acid (GABA) analogs, which are important
neurotransmitter modulators.[3]

¢ Increasing sp? Character: In an era focused on moving beyond "flatland" chemistry,
incorporating scaffolds like 3-(aminomethyl)cyclobutanol is a direct strategy to increase
the fraction of sp3-hybridized carbons (Fsp3). This is strongly correlated with higher clinical
success rates, likely due to improved solubility, selectivity, and reduced off-target effects.[1]
[2][14]
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3-(Aminomethyl)cyclobutanol as a Medicinal Chemistry Scaffold
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Figure 3: Role as a versatile scaffold in drug design.

Conclusion

3-(Aminomethyl)cyclobutanol is more than a simple chemical reagent; it is an enabling tool
for the modern medicinal chemist. Its well-defined stereochemistry, rigid three-dimensional
structure, and versatile functional handles provide a reliable means to introduce sp3-rich,
strained ring systems into drug candidates. The demonstrated biological activities and
successful application as a structural motif underscore its importance. As drug discovery
continues to venture into more complex and demanding chemical spaces, the strategic use of
building blocks like 3-(Aminomethyl)cyclobutanol will be indispensable for developing the
next generation of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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